An In-depth Technical Guide to the Core Chemical and Physical Properties of Alpha-D-Fucose
An In-depth Technical Guide to the Core Chemical and Physical Properties of Alpha-D-Fucose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-D-Fucose is a deoxyhexose monosaccharide, an enantiomer of the more common L-Fucose. Structurally, it is a 6-deoxy-D-galactose. While L-Fucose is a well-known component of various mammalian and bacterial glycans, playing crucial roles in cell signaling, inflammation, and host-pathogen interactions, Alpha-D-Fucose is less abundant but of significant interest to researchers. It serves as a valuable tool in biochemical and pharmacological studies, particularly as a non-metabolizable analog of L-arabinose, which allows for the investigation of specific metabolic pathways and enzyme functions. This guide provides a comprehensive overview of the core chemical and physical properties of Alpha-D-Fucose, detailed experimental protocols for their determination, and visualizations of its role in key biological pathways.
Core Chemical and Physical Properties
The fundamental properties of Alpha-D-Fucose are summarized below. These values are essential for its application in experimental settings, from solution preparation to analytical characterization.
Table 1: Chemical Identifiers and Descriptors for Alpha-D-Fucose
| Identifier/Descriptor | Value |
| IUPAC Name | (2S,3R,4S,5R,6R)-6-methyloxane-2,3,4,5-tetrol[1] |
| Synonyms | alpha-D-fucopyranose, 6-deoxy-alpha-D-galactopyranose, Rhodeose, D-(+)-Fucose[2][1] |
| Molecular Formula | C₆H₁₂O₅[1][3] |
| Molecular Weight | 164.16 g/mol [2][1][4] |
| CAS Number | 3615-37-0 (for D-(+)-Fucose), 6189-71-5 (for alpha-D-fucose)[2][1][3] |
| Canonical SMILES | CC1C(C(C(C(O1)O)O)O)O[1][3] |
| InChI Key | SHZGCJCMOBCMKK-PHYPRBDBSA-N[1][3] |
Table 2: Physicochemical Properties of Alpha-D-Fucose
| Property | Value |
| Appearance | White solid powder[3][5] |
| Melting Point | 144-145 °C[5] |
| Boiling Point | 399.1 °C (Estimated)[4] |
| Solubility in Water | 100 mg/mL[5] |
| Optical Rotation [α]²⁰/D | +74° to +76° (c=4 in H₂O)[5] |
| Hydrogen Bond Donor Count | 4[3] |
| Hydrogen Bond Acceptor Count | 5[3] |
| Topological Polar Surface Area | 90.2 Ų[3] |
Experimental Protocols
Accurate determination of the physicochemical properties of Alpha-D-Fucose is critical for its use in research and development. The following sections outline the standard methodologies for key experiments.
Melting Point Determination
The melting point is a crucial indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity.
Methodology: Capillary Melting Point Apparatus (e.g., MelTemp)
-
Sample Preparation: Ensure the Alpha-D-Fucose sample is completely dry and in a fine powdered form. If necessary, gently crush any large crystals in a clean, dry mortar and pestle.[6]
-
Loading the Capillary Tube: Jab the open end of a capillary melting point tube into the powdered sample. A small amount of solid (1-2 mm high) should enter the tube.[6][7]
-
Packing the Sample: Invert the tube and tap it gently on a hard surface to cause the solid to fall to the sealed end. To ensure dense packing, drop the capillary tube, sealed-end down, through a long, narrow glass tube onto the benchtop. The final packed sample height should be 2-3 mm.[8]
-
Measurement:
-
Insert the loaded capillary tube into the heating block of the apparatus.
-
If the approximate melting point is unknown, perform a rapid preliminary heating (10-20 °C/min) to determine a rough range.[6]
-
For an accurate measurement, start heating at a medium rate until the temperature is about 15-20 °C below the expected melting point.[7][8]
-
Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.[9]
-
Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[9]
-
Solubility Determination in Water
This protocol determines the concentration of a saturated solution of Alpha-D-Fucose in water at a specific temperature.
Methodology: Gravimetric Analysis
-
Equilibration: Add an excess amount of Alpha-D-Fucose to a known volume of deionized water in a sealed container (e.g., a screw-cap vial).
-
Saturation: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached and a saturated solution is formed.
-
Separation: Allow any undissolved solid to settle. Carefully filter the supernatant to remove all undissolved particles. A syringe filter (e.g., 0.45 µm) is suitable for this purpose.
-
Analysis:
-
Accurately weigh a clean, dry evaporation dish.
-
Pipette a precise volume of the clear, saturated filtrate into the dish.
-
Evaporate the water completely in a drying oven set to a temperature below the compound's decomposition point (e.g., 80-90 °C).
-
Once dry, allow the dish to cool to room temperature in a desiccator and weigh it again.
-
The difference in weight corresponds to the mass of Alpha-D-Fucose dissolved in the known volume of the filtrate. Calculate the solubility in units such as g/L or mg/mL.[10]
-
Optical Rotation Measurement
Optical rotation is a characteristic property of chiral molecules like Alpha-D-Fucose and is measured using a polarimeter.
Methodology: Polarimetry
-
Solution Preparation: Accurately prepare a solution of Alpha-D-Fucose of a known concentration (c), typically in g/100 mL, using a suitable solvent (e.g., deionized water). For example, dissolve 4.00 g of Alpha-D-Fucose in deionized water in a 100 mL volumetric flask.[5][11]
-
Instrument Calibration: Calibrate the polarimeter by filling the sample cell with the pure solvent (the "blank") and setting the reading to zero.
-
Sample Measurement:
-
Rinse the polarimeter sample cell (of a known path length, l, in decimeters) with the prepared Alpha-D-Fucose solution.
-
Fill the cell with the solution, ensuring no air bubbles are trapped in the light path.[12]
-
Place the filled cell in the polarimeter and measure the observed angle of rotation (α). The measurement is typically performed at a standard temperature (e.g., 20 °C) and wavelength (e.g., the sodium D-line at 589 nm).[11]
-
-
Calculation of Specific Rotation: Calculate the specific rotation [α] using the Biot's law formula: [α] = α / (c × l) Where:
-
[α] is the specific rotation.
-
α is the observed rotation in degrees.
-
c is the concentration in g/100 mL.
-
l is the path length in decimeters (dm).[11]
-
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of Alpha-D-Fucose in about 0.5-0.7 mL of a deuterated solvent, typically deuterium oxide (D₂O). D₂O is used to avoid a large, interfering solvent proton signal.[13]
-
Acquisition: Acquire a ¹H NMR spectrum. Anomeric protons of carbohydrates typically resonate in the 4.5–5.5 ppm region, while other ring protons are found between 3–6 ppm.[13] For more complex structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are necessary to assign all proton and carbon signals.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Prepare a solid sample by mixing a small amount of Alpha-D-Fucose with dry potassium bromide (KBr) and pressing it into a thin pellet. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, placing the powdered sample directly onto the crystal.[14]
-
Acquisition: Record the spectrum, typically over a range of 4000 to 500 cm⁻¹. The "fingerprint" region for carbohydrates, which is rich in structural information, is between 950 and 1200 cm⁻¹.[15][16] This region contains characteristic C-O and C-C stretching vibrations of the sugar ring. A broad absorption band around 3300 cm⁻¹ due to O-H stretching is also characteristic.
Biological Pathways and Experimental Workflows
Alpha-D-Fucose is a valuable tool for studying specific biological systems due to its structural similarity to other sugars. Below are diagrams illustrating its involvement in key regulatory pathways.
Caption: Inhibition of the E. coli L-arabinose operon by Alpha-D-Fucose.
Workflow Description: In E. coli, the araBAD operon is regulated by the AraC protein.[3] In the presence of the natural inducer L-arabinose, AraC adopts an activator conformation, binds to the araI site, and promotes transcription of the genes required for arabinose metabolism.[1] Alpha-D-Fucose, acting as a non-metabolizable analog, binds to AraC but forces it into a repressor conformation.[17][18] This repressor form of AraC simultaneously binds to two distant DNA sites, araI and araO2, creating a DNA loop that physically blocks RNA polymerase from initiating transcription, thus inhibiting the expression of the operon.[1][5]
Caption: Proposed mechanism of gene expression regulation by Alpha-D-Fucose via LSD1 inhibition.
Workflow Description: Alpha-D-Fucose has been identified as an inhibitor of the eukaryotic enzyme Lysine-Specific Demethylase 1 (LSD1).[17] LSD1 is a histone demethylase that primarily removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). The demethylation of these sites is often associated with the repression of gene expression. By inhibiting LSD1, Alpha-D-Fucose prevents this demethylation, which can lead to changes in chromatin structure and the expression of genes involved in processes like the cell cycle. This inhibitory action is being explored for therapeutic applications in cancer and neurodegenerative diseases where LSD1 is often overexpressed.[17]
Safety, Handling, and Storage
Proper handling and storage are essential to maintain the integrity and ensure the safety of Alpha-D-Fucose in a laboratory setting.
-
Safety Precautions: While not considered highly hazardous, standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including safety glasses and gloves. Avoid generating dust and avoid contact with skin, eyes, and clothing.[19][20]
-
Handling: Use in a well-ventilated area. After handling, wash hands thoroughly. Do not eat, drink, or smoke in the laboratory.[19]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[19][20] Alpha-D-Fucose is hygroscopic and should be protected from moisture.[20] For long-term stability, storage at 4°C is recommended.[17] Keep away from strong oxidizing agents.[20]
References
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- 2. AraC protein, regulation of the l-arabinose operon in Escherichia coli, and the light switch mechanism of AraC action - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
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- 7. chem.libretexts.org [chem.libretexts.org]
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- 9. chem.ucalgary.ca [chem.ucalgary.ca]
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- 12. iitr.ac.in [iitr.ac.in]
- 13. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 14. 2.3.1. FTIR Measurements [bio-protocol.org]
- 15. Fourier Transform Infrared (FTIR) Spectroscopy for Glycan Analysis - Creative Biolabs [creative-biolabs.com]
- 16. researchgate.net [researchgate.net]
- 17. goldbio.com [goldbio.com]
- 18. D-Fucose as a gratuitous inducer of the L-arabinose operon in strains of Escherichia coli B-r mutant in gene araC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. datasheets.scbt.com [datasheets.scbt.com]
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